2-(Benzyloxy)-4-bromophenol
Overview
Description
2-(Benzyloxy)-4-bromophenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands . It has been reported as a key reagent for the synthesis of new anticancer drugs .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-4-bromophenol involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-4-bromophenol involves various conformers that differ in the geometry of the benzyloxy substituent . The compound is identified as electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzyloxy)-4-bromophenol are complex and involve various processes. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, the compound exhibits perplexity and burstiness by enabling diverse applications, such as synthesis of pharmaceuticals, catalysts, and fluorescent probes.Scientific Research Applications
Pharmaceutical and Medicinal Chemistry
- Summary of the Application : 2-(Benzyloxy)-4-bromophenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromophenol, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .
Synthesis of Sequential Polypeptides and Multidentate Chelating Ligands
- Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .
Synthesis of Aryl Schiff Base
- Summary of the Application : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized .
Asymmetric Wittig Rearrangement
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
Record name | 2-(Benzyloxy)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromophenol | |
CAS RN |
153240-85-8 | |
Record name | 2-(Benzyloxy)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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